Epitizide
Overview
Description
Epitizide is a diuretic compound often used in combination with triamterene to promote diuresis. It is classified as a small molecule and has a chemical formula of C10H11ClF3N3O4S3 .
Mechanism of Action
Target of Action
It is commonly found in combination with triamterene , a potassium-sparing diuretic that acts on the distal renal tubules to prevent the loss of potassium in urine.
Mode of Action
As a diuretic, it is likely to increase the excretion of water from the body . When combined with Triamterene, it may enhance the diuretic effect and help maintain potassium balance .
Biochemical Pathways
As a diuretic, it is expected to influence the renal tubular mechanisms of electrolyte reabsorption, leading to increased excretion of sodium and water .
Pharmacokinetics
It is known that epitizide may increase the excretion rate of certain substances, which could result in a lower serum level and potentially a reduction in efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Epitizide are not fully annotated . It is known that this compound is commonly used to produce diuresis . The exact enzymes, proteins, and other biomolecules it interacts with are not clearly documented.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly documented
Preparation Methods
The synthesis of epitizide involves several steps, typically starting with the preparation of the benzothiadiazine ring system The reaction conditions often include the use of chlorinating agents and sulfonamide formation
Formation of the benzothiadiazine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoroethyl group: This step typically requires the use of trifluoroethylthiol and a suitable base.
Final purification: The compound is purified using standard techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Epitizide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: Various substitution reactions can occur, particularly at the chloro and trifluoroethyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Epitizide has several scientific research applications:
Chemistry: Used as a model compound in studies of diuretic mechanisms and sulfonamide chemistry.
Biology: Investigated for its effects on cellular ion transport and water balance.
Medicine: Studied for its potential use in treating conditions like hypertension and edema.
Industry: Utilized in the development of new diuretic drugs and formulations
Comparison with Similar Compounds
Epitizide is often compared with other diuretic compounds such as hydrochlorothiazide and chlorthalidone. While all these compounds promote diuresis, this compound is unique in its combination with triamterene, which helps to counteract potassium loss. Similar compounds include:
- Hydrochlorothiazide
- Chlorthalidone
- Indapamide
- Metolazone this compound’s uniqueness lies in its specific chemical structure and its combination with potassium-sparing agents .
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBGYCKMGDWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862751 | |
Record name | Epithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1764-85-8, 96783-08-3, 96783-09-4 | |
Record name | Epitizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Epithiazide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithiazide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithiazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epitizide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13989 | |
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Record name | Epitizide | |
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Record name | Epithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epitizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | EPITHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | EPITHIAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPITHIAZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Epithiazide in treating hypertension?
A: Epithiazide, like other thiazide diuretics, primarily acts on the distal convoluted tubule in the kidneys. [] While its exact mechanism remains incompletely understood, it is believed to inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion and a reduction in blood volume. This diuretic effect contributes to its antihypertensive properties. Additionally, research suggests that thiazides might have direct vasodilatory effects, further contributing to blood pressure lowering. []
Q2: How effective was the combination of Epithiazide and Veriloid in treating hypertension in the study?
A: The study published in The British Medical Journal investigated the effectiveness of a combination therapy consisting of Epithiazide and Veriloid (a purified fraction of veratrum alkaloids) for treating hypertension. [] The researchers concluded that the combination, administered as 'Thiaver', demonstrated effectiveness as a hypotensive agent. The study particularly highlighted its usefulness and safety in a general practice setting, based on data collected from 38 general practitioners and 241 patient cases. []
Q3: Were there any notable advantages of using Veriloid alongside Epithiazide for hypertension management?
A: Veriloid, a centrally acting antihypertensive agent, was recognized for its ability to avoid postural hypotension, a common side effect associated with ganglion-blocking and adrenergic compounds used in hypertension treatment at the time. [] This characteristic made it a potentially valuable addition to Epithiazide therapy, aiming for improved blood pressure control with a reduced risk of certain side effects.
Q4: What analytical methods have been used to study Epithiazide and other diuretics?
A: Research indicates that High-Performance Liquid Chromatography (HPLC) has been employed as an analytical technique for screening Epithiazide and other diuretics in human urine. [] This method facilitates the separation, identification, and quantification of these compounds, aiding in pharmacokinetic studies and potentially in monitoring patient compliance with prescribed medications.
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